(2-Bromo-5-(trifluoromethyl)phenyl)(thiomorpholino)methanone
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Overview
Description
(2-Bromo-5-(trifluoromethyl)phenyl)(thiomorpholino)methanone is a chemical compound with the molecular formula C12H11BrF3NOS and a molecular weight of 354.19 g/mol . This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a thiomorpholino group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-(trifluoromethyl)phenyl)(thiomorpholino)methanone typically involves the reaction of 2-bromo-5-(trifluoromethyl)benzoyl chloride with thiomorpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-(trifluoromethyl)phenyl)(thiomorpholino)methanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The thiomorpholino group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of new compounds with different functional groups replacing the bromine atom.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols from the reduction of the carbonyl group.
Scientific Research Applications
(2-Bromo-5-(trifluoromethyl)phenyl)(thiomorpholino)methanone is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (2-Bromo-5-(trifluoromethyl)phenyl)(thiomorpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups contribute to its binding affinity and specificity, while the thiomorpholino group can interact with various biological molecules through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
(2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone: Similar structure but with a morpholino group instead of a thiomorpholino group.
2-Bromo-5-(trifluoromethyl)benzyl Alcohol: Lacks the thiomorpholino group and has a hydroxyl group instead.
3-Bromo-5-(trifluoromethyl)phenol: Similar structure but with a hydroxyl group instead of the thiomorpholino group.
Uniqueness
(2-Bromo-5-(trifluoromethyl)phenyl)(thiomorpholino)methanone is unique due to the presence of the thiomorpholino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the fields of chemistry and biology.
Properties
IUPAC Name |
[2-bromo-5-(trifluoromethyl)phenyl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrF3NOS/c13-10-2-1-8(12(14,15)16)7-9(10)11(18)17-3-5-19-6-4-17/h1-2,7H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTIMIWJIBBVZNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=C(C=CC(=C2)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrF3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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